Cas no 71556-64-4 (Ethyl 1-benzhydrylazetidine-2-carboxylate)

Ethyl 1-benzhydrylazetidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-benzhydrylazetidine-2-carboxylate
- 2-Azetidinecarboxylic acid, 1-(diphenylmethyl)-, ethyl ester
- 1-benzhydrylazetidine-2-carboxylic acid ethyl ester
- B-1702
- ethyl 1-(diphenylmethyl)azetidine-2-carboxylate
- Ethyl 1-benzhydryl-2-azetidinecarboxylate
- ethyl 1-benzhydryl-2-azetidinyl carboxylate
- N-Benzhydryl-2-carbethoxyazetidine
- N-benzhydryl-2-carboethoxyazetidine
- 1-(Diphenylmethyl)-2-azetidinecarboxylic acid ethyl ester
- DTXSID70344529
- Ethyl 1-benzhydryl-2-azetidinecarboxylate #
- SB51780
- 1-Benzhydryl-azetidine-2-carboxylic acid, ethyl ester
- SCHEMBL5785042
- 71556-64-4
- ETHYL1-BENZHYDRYLAZETIDINE-2-CARBOXYLATE
- A837243
-
- インチ: InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-14-20(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3
- InChIKey: XUPWBUFVHLNUNE-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 295.15700
- どういたいしつりょう: 295.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.143
- ふってん: 380 ºC
- フラッシュポイント: 123 ºC
- PSA: 29.54000
- LogP: 3.35130
Ethyl 1-benzhydrylazetidine-2-carboxylate セキュリティ情報
Ethyl 1-benzhydrylazetidine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Ethyl 1-benzhydrylazetidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019143981-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$619.12 | 2023-09-01 | |
Chemenu | CM200183-1g |
ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$659 | 2021-06-09 | |
Chemenu | CM200183-1g |
ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95% | 1g |
$695 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741294-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 98% | 1g |
¥4053.00 | 2024-05-02 | |
Ambeed | A604284-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95+% | 1g |
$579.0 | 2024-04-17 | |
Crysdot LLC | CD11068096-1g |
Ethyl 1-benzhydrylazetidine-2-carboxylate |
71556-64-4 | 95+% | 1g |
$698 | 2024-07-18 |
Ethyl 1-benzhydrylazetidine-2-carboxylate 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
Ethyl 1-benzhydrylazetidine-2-carboxylateに関する追加情報
Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4): An Overview and Recent Developments
Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of ethyl 1-benzhydrylazetidine-2-carboxylate consists of an azetidine ring, a benzhydryl group, and an ethyl ester moiety. The azetidine ring, a four-membered heterocyclic compound, imparts unique chemical and biological properties to the molecule. The benzhydryl group, derived from two phenyl rings, adds steric bulk and hydrophobicity, which can influence the compound's interactions with biological targets. The ethyl ester moiety provides a functional group that can be readily modified for further derivatization or prodrug design.
Recent studies have highlighted the importance of ethyl 1-benzhydrylazetidine-2-carboxylate in the development of new drugs targeting various diseases. One notable area of research is its potential as a scaffold for the design of inhibitors targeting specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of ethyl 1-benzhydrylazetidine-2-carboxylate exhibited potent inhibitory activity against a key enzyme implicated in neurodegenerative disorders.
In another significant development, researchers at the University of California, San Francisco, reported that certain derivatives of ethyl 1-benzhydrylazetidine-2-carboxylate showed promising antiviral activity against several RNA viruses, including influenza and coronaviruses. The study, published in the Journal of Virology, suggested that these compounds could serve as lead candidates for the development of broad-spectrum antiviral agents.
The pharmacological properties of ethyl 1-benzhydrylazetidine-2-carboxylate have also been explored in preclinical studies. A study conducted by a team at Harvard Medical School investigated the pharmacokinetics and pharmacodynamics of this compound in animal models. The results indicated that ethyl 1-benzhydrylazetidine-2-carboxylate exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further clinical evaluation.
The synthetic routes to prepare ethyl 1-benzhydrylazetidine-2-carboxylate have been well-documented in the literature. One common method involves the reaction of benzhydrol with azetidine-2-carboxylic acid followed by esterification with ethanol. This multi-step synthesis process allows for the introduction of various substituents on the azetidine ring and benzhydryl group, enabling the creation of a diverse library of compounds for biological screening.
In addition to its potential as a therapeutic agent, ethyl 1-benzhydrylazetidine-2-carboxylate has also found applications in chemical biology research. Its unique structural features make it an ideal probe for studying protein-protein interactions and other biological processes. For example, researchers at the Max Planck Institute used derivatives of this compound to investigate the binding interactions between specific proteins involved in cell signaling pathways.
The safety profile of ethyl 1-benzhydrylazetidine-2-carboxylate has been evaluated in several studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, as with any new chemical entity (NCE), ongoing safety monitoring is essential to ensure its long-term safety and efficacy.
In conclusion, Ethyl 1-benzhydrylazetidine-2-carboxylate (CAS No. 71556-64-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and derivatives of this compound, highlighting its importance in modern drug discovery efforts.
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